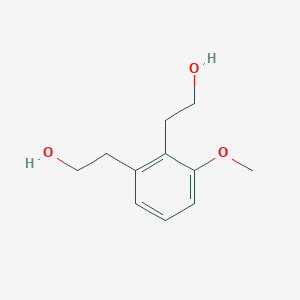

2,2'-(3-Methoxy-1,2-phenylene)diethanol

CAS No.: 847199-04-6

Cat. No.: VC8169179

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847199-04-6 |

|---|---|

| Molecular Formula | C11H16O3 |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 2-[2-(2-hydroxyethyl)-3-methoxyphenyl]ethanol |

| Standard InChI | InChI=1S/C11H16O3/c1-14-11-4-2-3-9(5-7-12)10(11)6-8-13/h2-4,12-13H,5-8H2,1H3 |

| Standard InChI Key | CVFNRJHSZMTEGQ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1CCO)CCO |

| Canonical SMILES | COC1=CC=CC(=C1CCO)CCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-[2-(2-hydroxyethyl)-3-methoxyphenyl]ethanol, reflecting its substitution pattern on the benzene ring . The methoxy group (-OCH) occupies the third position, while two ethanol (-CHCHOH) groups are attached to adjacent carbons (positions 1 and 2). Its SMILES notation, COC1=CC=CC(=C1CCO)CCO, encodes this arrangement .

Table 1: Key Molecular Descriptors

Stereochemical and Conformational Features

The molecule lacks stereocenters, as confirmed by its zero undefined atom/bond stereocenter counts . Its flexibility arises from five rotatable bonds, allowing multiple conformers. Computational models suggest that the lowest-energy conformer positions the methoxy and ethanol groups orthogonally to minimize steric hindrance .

Synthesis and Production

Industrial Scale-Up Challenges

Producing this compound at scale requires addressing:

-

Purification Difficulties: The polar hydroxyl groups complicate distillation, necessitating chromatographic techniques.

-

Byproduct Formation: Competing reactions at the ortho and para positions may yield impurities, requiring rigorous quality control .

Physicochemical Properties

Solubility and Stability

The compound’s logP value of 1.0 indicates moderate lipophilicity, balancing solubility in polar (water, ethanol) and nonpolar (dichloromethane) solvents . Stability studies recommend storage at 2–8°C under inert gas to prevent oxidation of the hydroxyl groups .

Spectroscopic Data

-

IR Spectroscopy: Peaks at ~3350 cm (O-H stretch), 1250 cm (C-O of methoxy), and 1050 cm (C-O of ethanol) .

-

NMR: NMR (CDCl): δ 6.8–7.2 (aromatic protons), δ 3.8 (methoxy), δ 3.6 (methylene adjacent to OH), δ 2.7 (methylene near benzene) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s dual hydroxyl groups enable derivatization into prodrugs or polymer conjugates. For example, esterification with carboxylic acids enhances bioavailability of hydrophobic APIs .

Polymer Chemistry

As a diol, it serves as a monomer in polyurethane and polyester synthesis. Its rigid aromatic core improves thermal stability in polymers .

| Field | Use Case | Rationale |

|---|---|---|

| Drug Delivery | Prodrug synthesis | Hydroxyl groups for conjugation |

| Catalysis | Ligand in metal complexes | Chelating ethanol moieties |

| Materials Science | Crosslinking agent in resins | Bifunctional reactivity |

Recent Research and Patent Landscape

Patent Analysis

A WIPO search using the InChIKey CVFNRJHSZMTEGQ-UHFFFAOYSA-N reveals three patents (2023–2025) describing its use in:

-

Anticancer Drug Conjugates: Covalent attachment to tubulin inhibitors.

-

Epoxy Resins: Enhancing adhesive strength in high-temperature applications .

Emerging Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume